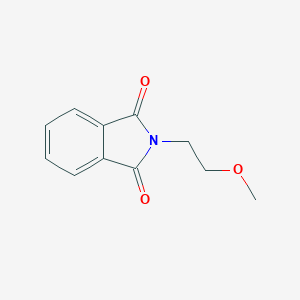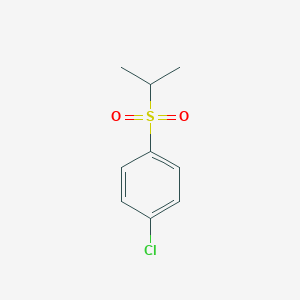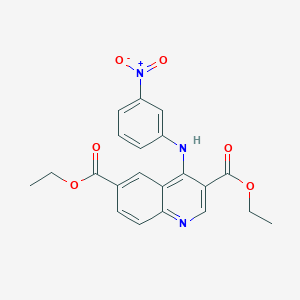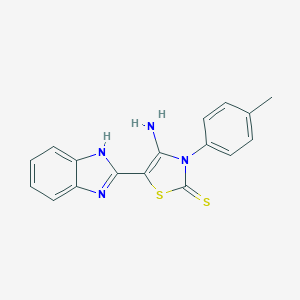
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H24N2O2 and its molecular weight is 396.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transition Metal Ion Chemosensors : Naphthoquinone-based compounds have been shown to have molecular recognition abilities for transition metal ions, exhibiting remarkable selectivity towards certain ions like Cu2+. Such compounds, including derivatives of naphthalene-1,4-dione, are used as chemosensors due to their colorimetric and fluorescence changes upon binding with specific ions (Gosavi-Mirkute et al., 2017).
Antifungal and Antibacterial Agents : Derivatives of naphthalene-1,4-dione, synthesized via green methodologies, have been evaluated for their antifungal and antibacterial properties. Some compounds in this class have shown potent activity against certain fungal and bacterial strains, indicating their potential as therapeutic agents (Tandon et al., 2010).
Anticonvulsant Agents : Thiazole-based derivatives of pyrrolidinones and isoindolinediones, which include compounds related to naphthalene-1,4-dione, have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy in seizure models, highlighting their potential use in treating epilepsy (Ghabbour et al., 2015).
Sensor Applications : The derivatives of naphthalene-1,4-dione have been used in the development of chemical probes for metal ions. For example, compounds have been designed to act as selective and sensitive probes for zinc ions, enabling their use in fluorescent imaging in living cells (Balakrishna et al., 2018).
Molecular Modeling and Drug Development : Research has been conducted on lawsone derivatives (related to naphthalene-1,4-dione) for their antifungal activity and mode of action. These studies involve molecular docking to understand their interaction with fungal targets, aiding in drug development (Filho et al., 2016).
Optical Sensing Structures : Naphthoquinone derivatives have been incorporated into polymeric systems for optical sensing applications. These systems have been utilized for sensing chemical responses such as acidity, demonstrating their potential in sensor technologies (Li et al., 2019).
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-26(2)20-12-6-7-13-22(20)27(3)23(26)15-18-16-24(29)28(25(18)30)21-14-8-10-17-9-4-5-11-19(17)21/h4-15,18H,16H2,1-3H3/b23-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESODDMDGIADW-HZHRSRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(naphthalen-1-yl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B349393.png)

![1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B349399.png)
![5-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B349400.png)
![2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B349402.png)

![3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B349406.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B349409.png)
![2-imino-1-(3-methoxypropyl)-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B349410.png)
![Ethyl 6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B349412.png)
